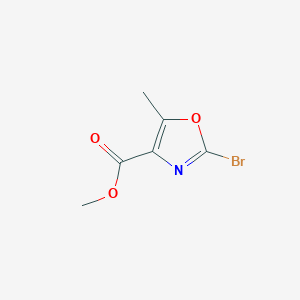

Methyl 2-bromo-5-methyloxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

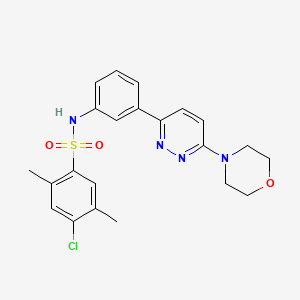

Methyl 2-bromo-5-methyloxazole-4-carboxylate, or M2B5MOC, is an organobromine compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and various organic solvents. It is primarily used in the laboratory as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

Methyl 2-bromo-5-methyloxazole-4-carboxylate plays a crucial role in enantioselective synthesis, particularly in the production of oxazole subunits in macrocyclic azole peptides. This process involves a palladium-catalyzed amide coupling followed by bromination and DBU-promoted cyclization, leading to high optical purity and yield without racemization (Magata et al., 2017).

Synthesis of Bioactive Compounds

The compound is used in the synthesis of various bioactive molecules, such as N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, which acts as a building block for theophylline analogues like 1,3-bis(4methyloxazol-5-yl)xanthine. These compounds potentially serve as improved bronchodilators, with their synthesis involving one-pot reactions and complex transformations (Ray & Ghosh, 1999).

Development of Heterocyclic Compounds

Methyl 2-bromo-5-methyloxazole-4-carboxylate is instrumental in developing a variety of heterocyclic compounds, including 2-oxazolone-4-carboxylates. These compounds are synthesized from 3-nosyloxy- and 3-bromo-2-ketoesters, offering functionality that can be further elaborated into potentially useful substances (Okonya et al., 2002).

Pharmaceutical Research

In pharmaceutical research, the compound is used in the total synthesis of natural products like siphonazoles. The preparation of complex oxazoles from this compound illustrates its application in synthesizing unique natural products with potential biological activity (Zhang et al., 2009).

Fluorescent Probes and Druglike Isoxazoles

Methyl 2-bromo-5-methyloxazole-4-carboxylate is used in the synthesis of 2,5-disubstituted oxazole-4-carboxylates, which have high fluorescence quantum yields and solvent sensitivity, making them suitable as fluorescent probes. This application extends to labeling peptides for photophysical studies (Ferreira et al., 2010).

Propiedades

IUPAC Name |

methyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZPKBOODFWRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-methyloxazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-methyloxime](/img/structure/B2411538.png)

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2411540.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)